Dnp-Pro-Gln-Gly-Ile-Ala-Gly-Gln-D-Arg-OH
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Overview
Description
DNP-PQGIAGQ-D-R-OH , is a peptide derivative. Let’s break down its name:
Dnp: This abbreviation stands for , a chemical group.
Pro: Represents proline, an amino acid.
Gln: Stands for glutamine, another amino acid.
Gly: Represents glycine.
Ile: Refers to isoleucine.
Ala: Represents alanine.
D-Arg: Denotes D-arginine, an enantiomer of the naturally occurring L-arginine.
OH: Indicates that the compound has a hydroxyl group (–OH) at the C-terminus.
Preparation Methods
Synthetic Routes:: The synthesis of Dnp-Pro-Gln-Gly-Ile-Ala-Gly-Gln-D-Arg-OH involves sequential coupling of protected amino acids using solid-phase peptide synthesis (SPPS). Protecting groups shield reactive functional groups during synthesis, ensuring selective reactions.
Reaction Conditions::Coupling Reagents: Commonly used reagents include and .
Deprotection: Removal of protecting groups is achieved using .
Purification: High-performance liquid chromatography (HPLC) purifies the final product.
Industrial Production:: While this compound is primarily synthesized in research laboratories, industrial-scale production is limited due to its specialized applications.
Chemical Reactions Analysis
Reactivity::
Hydrolysis: Dnp-Pro-Gln-Gly-Ile-Ala-Gly-Gln-D-Arg-OH can undergo hydrolysis, breaking peptide bonds.
Oxidation: The dinitrophenyl group (Dnp) is susceptible to oxidation.
Substitution: Amino acid side chains may undergo substitution reactions.
TFA: Deprotects amino acids during synthesis.
Oxidizing Agents: Such as or for oxidation.
Base: Used for deprotonation during coupling.
Major Products:: Hydrolysis yields individual amino acids, while oxidation may modify the Dnp group.
Scientific Research Applications
Dnp-Pro-Gln-Gly-Ile-Ala-Gly-Gln-D-Arg-OH finds applications in:
Peptide Chemistry: As a model compound for studying peptide synthesis and reactivity.
Drug Development: Designing protease inhibitors.
Biological Research: Investigating enzyme-substrate interactions.
Mechanism of Action
Dnp-Pro-Gln-Gly-Ile-Ala-Gly-Gln-D-Arg-OH’s mechanism involves:
Enzyme Inhibition: It may inhibit proteases due to its peptide bond structure.
Target Binding: Interacting with specific enzymes or receptors.
Comparison with Similar Compounds
While Dnp-Pro-Gln-Gly-Ile-Ala-Gly-Gln-D-Arg-OH is unique, similar compounds include:
Dnp-PLGMWSR: A related substrate for matrix metalloproteinase 2 (MMP-2).
Dnp-PLGLWA-D-R-NH₂: Another MMP-2 substrate.
Properties
IUPAC Name |
2-[[5-amino-2-[[2-[2-[[2-[[2-[[5-amino-2-[[1-(2,4-dinitrophenyl)pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]acetyl]amino]-3-methylpentanoyl]amino]propanoylamino]acetyl]amino]-5-oxopentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H61N15O15/c1-4-20(2)33(38(64)48-21(3)34(60)46-18-31(58)49-24(11-14-30(42)57)36(62)51-25(39(65)66)7-5-15-45-40(43)44)52-32(59)19-47-35(61)23(10-13-29(41)56)50-37(63)27-8-6-16-53(27)26-12-9-22(54(67)68)17-28(26)55(69)70/h9,12,17,20-21,23-25,27,33H,4-8,10-11,13-16,18-19H2,1-3H3,(H2,41,56)(H2,42,57)(H,46,60)(H,47,61)(H,48,64)(H,49,58)(H,50,63)(H,51,62)(H,52,59)(H,65,66)(H4,43,44,45) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEAKOQKTQAUHGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(C)C(=O)NCC(=O)NC(CCC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)CNC(=O)C(CCC(=O)N)NC(=O)C1CCCN1C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H61N15O15 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
992.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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